molecular formula C5H9NO2S B15230289 6-Amino-2-thiabicyclo[3.1.0]hexane2,2-dioxide

6-Amino-2-thiabicyclo[3.1.0]hexane2,2-dioxide

Cat. No.: B15230289
M. Wt: 147.20 g/mol
InChI Key: PRLCVERWTGQODE-UHFFFAOYSA-N
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Description

6-Amino-2-thiabicyclo[310]hexane2,2-dioxide is a chemical compound with a unique bicyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-thiabicyclo[3.1.0]hexane2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiol with an amine in the presence of an oxidizing agent to form the bicyclic structure. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-thiabicyclo[3.1.0]hexane2,2-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

6-Amino-2-thiabicyclo[3.1.0]hexane2,2-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-2-thiabicyclo[3.1.0]hexane2,2-dioxide involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with various biomolecules, affecting their function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-thiabicyclo[3.1.0]hexane: Lacks the dioxide group, leading to different chemical properties.

    2-Thiabicyclo[3.1.0]hexane: Does not contain the amino group, affecting its reactivity and applications.

    6-Amino-2-thiabicyclo[3.1.0]hexane-2-one: Contains a ketone group instead of the dioxide, resulting in different chemical behavior.

Uniqueness

6-Amino-2-thiabicyclo[3.1.0]hexane2,2-dioxide is unique due to its combination of sulfur, nitrogen, and the bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexan-6-amine

InChI

InChI=1S/C5H9NO2S/c6-4-3-1-2-9(7,8)5(3)4/h3-5H,1-2,6H2

InChI Key

PRLCVERWTGQODE-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2C1C2N

Origin of Product

United States

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